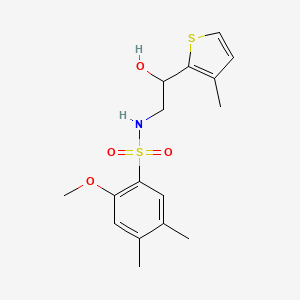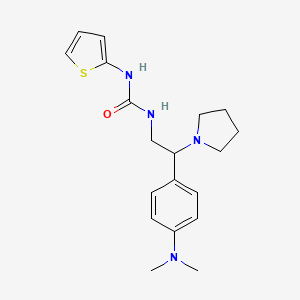
Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate, also known as EEP, is a chemical compound that has been widely used in scientific research. EEP is a chiral pyrrolidine derivative that is commonly used as a building block in the synthesis of various compounds.
作用機序
The mechanism of action of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is not well understood. However, it is believed that Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can act as a chiral auxiliary in various chemical reactions. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can also be used as a chiral ligand in enantioselective catalysis. The chiral nature of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate makes it an important tool in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate. However, studies have shown that Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can be metabolized by the liver and excreted in the urine. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has also been shown to have low toxicity in animal studies.
実験室実験の利点と制限
One of the advantages of using Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate in lab experiments is its chiral nature. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can be used as a chiral building block in the synthesis of chiral compounds. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can also be used as a chiral ligand in enantioselective catalysis. However, one of the limitations of using Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is its cost. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can be expensive to synthesize, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for the use of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate in scientific research. One area of research is the synthesis of novel chiral compounds using Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate as a building block. Another area of research is the use of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate in the synthesis of chiral polymers for drug delivery and other biomedical applications. Additionally, further studies are needed to understand the mechanism of action of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate and its potential applications in enantioselective catalysis.
合成法
The synthesis of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate involves the reaction of (S)-proline with ethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then treated with sodium ethoxide to yield Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate. This synthesis method has been well-established and is commonly used in the preparation of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate for scientific research.
科学的研究の応用
Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has been widely used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral drugs, such as antifungal agents and antiviral drugs. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has also been used in the synthesis of chiral ligands for enantioselective catalysis. Additionally, Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has been used in the synthesis of chiral polymers for drug delivery and other biomedical applications.
特性
IUPAC Name |
ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-12-7-5-8(10-6-7)9(11)13-4-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCYHGOIUXTVIM-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
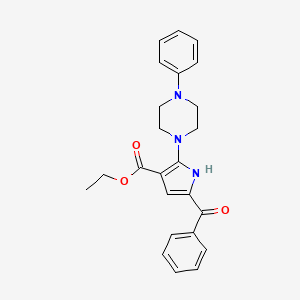
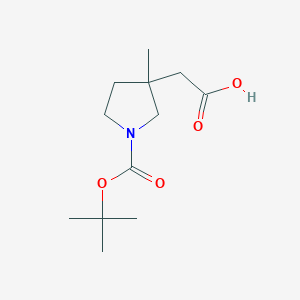
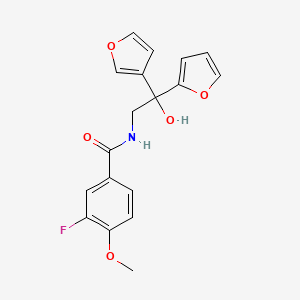
![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)

![1-(4-Fluorophenyl)-2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2953820.png)
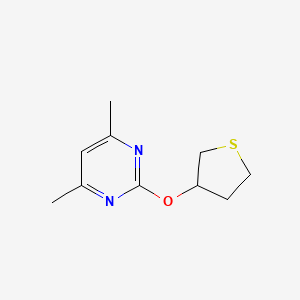
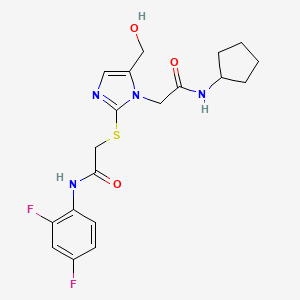
![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)

